molecular formula C11H23NO2Si B033574 (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one CAS No. 106191-02-0

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Cat. No.: B033574
CAS No.: 106191-02-0
M. Wt: 229.39 g/mol
InChI Key: NUPOYZPOLQAMAK-VIFPVBQESA-N
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Description

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, often referred to as S-5-TBDMS, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 214.39 g/mol. S-5-TBDMS is a versatile compound that has been used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Crystal Structure Analysis : A study by Weber et al. (1995) analyzed the crystal structure of a related compound, highlighting its unique hydrogen bond configuration (Weber, Ettmayer, Hübner, & Gstach, 1995).

  • Synthesis of Pyridines and Uracil Derivatives : Tollenaere and Ghosez (1998) demonstrated that 1-[(tert-butyldimethylsilyl)oxy]alkenyl isocyanates, which can be derived from (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, are useful for synthesizing highly functionalized pyridines and derivatives of uracil or thymine (Tollenaere & Ghosez, 1998).

  • Determination of Absolute Structure : Wang and Englert (2019) used diffraction, CD spectroscopy, and theoretical calculations to determine the absolute structure of a compound closely related to this compound (Wang & Englert, 2019).

  • Antilipidemic Agent Synthesis : Ohno et al. (1999) synthesized optical isomers of a compound related to this compound, evaluating them as antilipidemic agents (Ohno et al., 1999).

  • Gas Chromatographic Analysis : Mawhinney (1983) demonstrated the use of tert-butyldimethylsilyl derivatives, including those related to this compound, for gas chromatographic analysis and mass spectrometry, with a focus on unique mass spectrum features (Mawhinney, 1983).

  • Synthesis of Amine Compounds : Westerhausen et al. (2001) reported the formation of bis(methylzinc)-1,2-dipyridyl-1,2-bis(tert-butyldimethylsilyl) compound through the metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc (Westerhausen et al., 2001).

Properties

IUPAC Name

(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOYZPOLQAMAK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437550
Record name (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106191-02-0
Record name (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Reactant of Route 6
(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

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